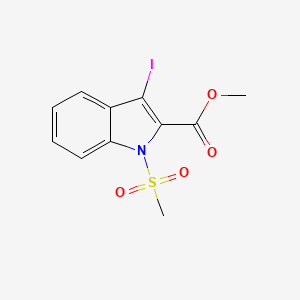

methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate

Description

Methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate is a halogenated indole derivative characterized by a unique substitution pattern:

- Position 1: Methylsulfonyl group, contributing to electron-withdrawing effects and stability.

- Position 2: Methyl ester, a common functional group in bioactive intermediates.

The methylsulfonyl group likely induces steric and electronic effects that influence molecular packing and reactivity.

Properties

IUPAC Name |

methyl 3-iodo-1-methylsulfonylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO4S/c1-17-11(14)10-9(12)7-5-3-4-6-8(7)13(10)18(2,15)16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUVQBGNXFLPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of strong bases and iodinating agents under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs. The choice of solvents and reagents is crucial to ensure environmental compliance and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove the iodine or sulfonyl groups.

Substitution: Commonly involves replacing the iodine atom with other substituents using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of indole derivatives with different functional groups .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate typically involves regioselective iodination of indole derivatives, utilizing reagents such as N-iodosuccinimide (NIS) and Lewis acids like BF₃·Et₂O. The compound's unique iodine substitution at the 3-position enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties: Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death.

- Antimicrobial Activity: The compound has demonstrated potential antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting its use in developing new antibiotics .

Medicinal Chemistry Applications

The compound serves as a lead structure for developing pharmaceuticals targeting various diseases. Its ability to interact with biological receptors makes it suitable for:

- Dopamine Receptor Modulation: Indole derivatives are known to interact with dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. This compound could be modified to enhance its affinity for these targets .

- Factor Xa Inhibition: Research has explored indole derivatives as potential anticoagulants by inhibiting Factor Xa, a key enzyme in the coagulation cascade. This compound may serve as a scaffold for designing potent inhibitors .

Materials Science Applications

In materials science, this compound is investigated for its properties in:

- Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | Sulfonyl group at the 5-position | Different biological activity profile |

| Methyl 3-bromo-1H-indole-2-carboxylate | Bromine substitution at the 3-position | Varying reactivity compared to iodine derivative |

This table highlights the distinct characteristics of this compound compared to other indole derivatives, emphasizing its unique biological activities and synthetic versatility.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various indole derivatives demonstrated that this compound inhibited the growth of breast cancer cells through apoptosis induction. The mechanism involved activation of caspase pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents in response to rising antibiotic resistance .

Mechanism of Action

The mechanism of action of methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The iodine and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The compound is compared to structurally related indole derivatives based on substituent type, position, and functional groups. Key comparisons include:

Substituent Variations at Position 1

Analysis :

- Benzenesulfonyl derivatives (e.g., ) are prioritized in pharmaceutical intermediates due to their stability.

Substituent Variations at Position 3

Analysis :

- The 3-iodo group (target compound) enables halogen bonding, which is absent in CF3 or hydroxy analogs.

- Trifluoromethyl derivatives (e.g., ) exhibit higher metabolic stability due to the CF3 group.

Carboxylate Position and Ester Variations

Analysis :

- Carboxylate at position 2 (target compound) may reduce steric clashes compared to position 3 derivatives.

- Formyl-substituted analogs (e.g., ) are versatile intermediates for condensation reactions.

Biological Activity

Methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate (CAS Number: 860611-85-4) is a synthetic organic compound belonging to the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features unique substituents that contribute to its reactivity and biological effects, making it a subject of interest in various research fields.

Chemical Structure and Properties

The compound's structure includes an indole nucleus modified with an iodine atom, a methylsulfonyl group, and a carboxylate moiety. These functional groups are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈INO₂ |

| Molecular Weight | 301.09 g/mol |

| Melting Point | 157–159 °C |

| CAS Number | 860611-85-4 |

This compound is hypothesized to act primarily as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan. By inhibiting IDO1, this compound may modulate immune responses, particularly in cancer immunotherapy contexts. This action could affect the kynurenine pathway, which is critical for tryptophan metabolism and immune regulation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity :

Studies have shown that indole derivatives can possess significant antimicrobial properties. For instance, related methylsulfonyl-indole compounds demonstrated selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli .

Anti-inflammatory Activity :

The compound's structural characteristics suggest potential anti-inflammatory effects. In vitro studies have indicated that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX), which are pivotal in inflammatory processes .

Anticancer Properties :

Indoles are often explored for their anticancer potential. The inhibition of IDO1 by this compound may enhance anti-tumor immunity, making it a candidate for further investigation in cancer treatment strategies .

Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

- Inhibition of IDO1 : A study demonstrated that similar indole derivatives effectively inhibited IDO1 activity, leading to enhanced T-cell responses in tumor microenvironments.

- Antimicrobial Screening : In a comparative analysis, methylsulfonyl-indole derivatives were tested against various bacterial strains, revealing significant inhibitory effects on pathogenic bacteria, particularly those resistant to conventional antibiotics.

- Anti-inflammatory Evaluation : Compounds structurally related to this compound were assessed for their ability to inhibit COX enzymes in vitro, showing promising results that warrant further exploration in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate?

- Methodology : The synthesis typically involves sequential functionalization of an indole scaffold. For example, iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Subsequent sulfonation at the 1-position may employ methylsulfonyl chloride in the presence of a base like pyridine . Esterification of the carboxyl group is often performed using methanol and catalytic sulfuric acid under reflux conditions .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-iodination or side reactions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from methanol or ethanol .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., methanol/water). Data collection uses Mo Kα radiation (λ = 0.71073 Å) on diffractometers like Bruker APEX-II. Structure solution and refinement rely on SHELX programs (e.g., SHELXL for refinement), with hydrogen-bonding networks analyzed using Mercury or OLEX2 .

- Key Parameters : Report space group, unit cell dimensions, and R-factors. For example, a related indole carboxylate crystallized in the monoclinic P21/n group with R(F) = 0.045 .

Advanced Research Questions

Q. How does the iodine substituent at the 3-position influence cross-coupling reactivity in downstream functionalization?

- Methodology : The C–I bond facilitates Suzuki-Miyaura or Sonogashira couplings. For example, palladium-catalyzed coupling with aryl boronic acids requires anhydrous conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O at 80°C). Monitor regioselectivity via NMR (¹H/¹³C) and MS to confirm product identity .

- Contradictions : While iodine enhances coupling efficiency, steric hindrance from the methylsulfonyl group may reduce reaction yields. Optimization of catalyst loading (e.g., 2–5 mol% Pd) and ligand choice (e.g., XPhos) is critical .

Q. What role does the methylsulfonyl group play in modulating biological activity, and how can this be validated experimentally?

- Methodology : The sulfonyl group enhances metabolic stability and receptor binding affinity. In vitro assays (e.g., enzyme inhibition or receptor binding studies) are conducted using purified targets (e.g., kinases or GPCRs). Compare IC₅₀ values of the sulfonyl derivative against non-sulfonylated analogs .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the sulfonyl group and active-site residues. Validate via mutagenesis studies (e.g., Ala-scanning of key residues) .

Q. How do electronic effects from the iodine and methylsulfonyl groups impact the compound’s stability under acidic/basic conditions?

- Methodology : Perform stability studies by incubating the compound in buffers (pH 1–14) at 37°C. Monitor degradation via HPLC-MS. The electron-withdrawing sulfonyl group may stabilize the indole ring under acidic conditions but increase susceptibility to nucleophilic attack at the ester group in basic media .

- Contradictions : While iodine is typically inert, prolonged exposure to light may lead to dehalogenation. Store samples in amber vials under inert atmosphere .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar indole carboxylates: How to resolve these?

- Analysis : Melting points vary due to polymorphism or impurities. For example, methyl 5-methoxy-1H-indole-2-carboxylate has a reported mp of 250–252°C versus 232–234°C for indole-5-carboxylic acid derivatives .

- Resolution : Reproduce crystallization using identical solvents (e.g., methanol) and heating rates. Characterize polymorphs via SCXRD and differential scanning calorimetry (DSC) .

Methodological Best Practices

Optimizing reaction conditions for introducing the methylsulfonyl group without indole ring degradation

- Protocol : Use a two-step approach: (1) Protect the indole nitrogen with a temporary group (e.g., Boc) before sulfonation. (2) Deprotect under mild acidic conditions (e.g., TFA/DCM). This prevents ring oxidation during sulfonation .

Validating purity and identity in the absence of commercial standards

- Protocol : Combine orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.